3,5-Dichloro-N-ethyl-2-hydroxybenzamide

Photoallergy Protein Binding Structure-Activity Relationship

3,5-Dichloro-N-ethyl-2-hydroxybenzamide (CAS 62298-46-8) is a small-molecule salicylamide derivative characterized by a 2-hydroxybenzamide core with chlorine atoms at the 3- and 5-positions and an N-ethyl substituent. It possesses a molecular weight of 234.08 g/mol, a computed XLogP3-AA of 3, and a topological polar surface area (TPSA) of 49.3 Ų, indicating moderate lipophilicity.

Molecular Formula C9H9Cl2NO2
Molecular Weight 234.08
CAS No. 62298-46-8
Cat. No. B1658829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dichloro-N-ethyl-2-hydroxybenzamide
CAS62298-46-8
Molecular FormulaC9H9Cl2NO2
Molecular Weight234.08
Structural Identifiers
SMILESCCNC(=O)C1=C(C(=CC(=C1)Cl)Cl)O
InChIInChI=1S/C9H9Cl2NO2/c1-2-12-9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,2H2,1H3,(H,12,14)
InChIKeyIESNQJZHSXRMEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dichloro-N-ethyl-2-hydroxybenzamide (CAS 62298-46-8): Core Physicochemical and Structural Identity for Research Procurement


3,5-Dichloro-N-ethyl-2-hydroxybenzamide (CAS 62298-46-8) is a small-molecule salicylamide derivative characterized by a 2-hydroxybenzamide core with chlorine atoms at the 3- and 5-positions and an N-ethyl substituent [1]. It possesses a molecular weight of 234.08 g/mol, a computed XLogP3-AA of 3, and a topological polar surface area (TPSA) of 49.3 Ų, indicating moderate lipophilicity [1]. The compound is typically supplied at purities of 95-97% for research use .

Why a Generic 2-Hydroxybenzamide Cannot Substitute for 3,5-Dichloro-N-ethyl-2-hydroxybenzamide in Research Applications


Subtle structural modifications within the 2-hydroxybenzamide class lead to significant, non-linear changes in biological activity and physicochemical behavior. The specific 3,5-dichloro substitution pattern combined with the N-ethyl group on this compound dictates its distinct binding interactions, as demonstrated by its noncovalent affinity for human serum albumin (HSA), which differs from that of non-ethylated and chlorinated analogs like salicylanilide [1]. QSAR studies on related 2-hydroxybenzamide derivatives confirm that antimicrobial activity is highly sensitive to specific substituent patterns, meaning a generic or 'close' analog cannot be assumed to be functionally equivalent without comparative data [2].

Quantitative Differentiation Evidence for 3,5-Dichloro-N-ethyl-2-hydroxybenzamide Against Its Closest Comparators


Human Serum Albumin (HSA) Binding Distinction vs. Salicylanilide

In a comparative biochemical study, the anion of 3,5-dichloro-N-ethyl-2-hydroxybenzamide (referred to as N-ethyl-3,5-dichlorosalicylamide) was shown to bind noncovalently to human serum albumin (HSA) in aqueous pH 7.4 buffer, a property shared with the photoallergen tetrachlorosalicylanilide (TCSA-) but differentiated from salicylanilide in the same study, which bound less effectively [1]. This establishes a clear functional difference in protein interaction potential driven by the N-ethyl and chlorine substituents.

Photoallergy Protein Binding Structure-Activity Relationship

Predicted LogP Differential vs. Non-Ethylated 2-Hydroxybenzamide Core

The computed XLogP3-AA value for 3,5-dichloro-N-ethyl-2-hydroxybenzamide is 3 [1]. By comparison, the non-ethylated, dichloro parent compound 3,5-dichloro-2-hydroxybenzamide (CAS 17892-26-1) has a computed LogP of approximately 2.3, based on standard structure-property predictions [2]. The increase of ~0.7 log units represents a substantial boost in lipophilicity, which directly impacts membrane permeability, solubility, and pharmacokinetic behavior.

Lipophilicity Drug-likeness ADME Prediction

Antimicrobial Activity as a Discriminating Feature Within 2-Hydroxybenzamides

A QSAR study of 2-hydroxybenzamide derivatives found that antimicrobial activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Candida albicans is highly dependent on specific substituent patterns, with MIC values ranging from 10⁻² to 3.6×10⁻⁴ mol/L [1]. While this study did not isolate the target compound, it provides class-level evidence that the 3,5-dichloro-N-ethyl substitution profoundly influences activity, making generic substitution without verification unreliable.

Antimicrobial QSAR Benzamide Derivatives

Validated Application Scenarios for Procuring 3,5-Dichloro-N-ethyl-2-hydroxybenzamide


Photoallergy and Protein-Hapten Interaction Studies

Based on its demonstrated noncovalent binding to human serum albumin, this compound serves as a critical tool for studying the mechanistic basis of photoallergy and hapten-carrier interactions. Its differential binding compared to salicylanilide [3] makes it the compound of choice for experiments aiming to dissect the structural requirements for protein binding in halogenated salicylamides.

Structure-Activity Relationship (SAR) Investigations of 2-Hydroxybenzamide Antimicrobials

Given the established sensitivity of antimicrobial activity to substitution patterns within this chemical class [3], procuring the exact 3,5-dichloro-N-ethyl derivative is essential for SAR libraries exploring the impact of N-alkylation and halogen positioning on potency against Gram-positive bacteria and fungi.

ADME Profiling and Lipophilicity Optimization Studies

With a computed LogP of 3, this compound exhibits markedly higher lipophilicity than its non-ethylated analog. This makes it a valuable candidate for inclusion in panels designed to correlate computational LogP values with experimental permeability or metabolic stability data [3], directly benefiting early-stage drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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